molecular formula C18H14ClNO2S B2514950 Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate CAS No. 339277-89-3

Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate

Cat. No.: B2514950
CAS No.: 339277-89-3
M. Wt: 343.83
InChI Key: YWODRFOXLUMXRD-UHFFFAOYSA-N
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Description

Molecular Formula and Weight

The compound’s molecular formula is C₁₈H₁₄ClNO₂S , with a molecular weight of 343.8 g/mol . This is computed based on the atomic masses of its constituent elements:

Element Atomic Mass Quantity in Compound Contribution to Molecular Weight
Carbon 12.01 18 216.18
Hydrogen 1.008 14 14.11
Chlorine 35.45 1 35.45
Nitrogen 14.01 1 14.01
Oxygen 16.00 2 32.00
Sulfur 32.07 1 32.07
Total 343.82 g/mol

The slight discrepancy between the computed and reported values (343.8 vs. 343.82 g/mol) arises from rounding conventions.

IUPAC Naming Conventions

The compound adheres to systematic IUPAC nomenclature:

  • Core structure : 1,3-thiazole ring (five-membered heterocycle with sulfur and nitrogen atoms).
  • Substituents :
    • 2-position : 4-chlorophenyl group (C₆H₄Cl substituent).
    • 4-position : Phenyl group (C₆H₅ substituent).
    • 5-position : Methyl ester group (CH₂COOCH₃).

      The full name reflects the substituent positions and functional groups: methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate .

Stereochemical and Conformational Analysis

The thiazole ring exhibits planar geometry due to delocalized π-electrons in the aromatic system. Key stereochemical features include:

  • Substituent orientation :
    • The 4-chlorophenyl group at the 2-position is para-substituted (chlorine at position 4 of the phenyl ring).
    • The phenyl group at the 4-position is directly attached to the thiazole nitrogen.
  • Conformational flexibility :
    • The methyl ester side chain (CH₂COOCH₃) at the 5-position allows limited rotation around the C–C bond.
    • No explicit stereoisomerism is reported, as the substituents are arranged symmetrically around the thiazole core.

Structural Analogues and Derivatives

Several structural analogues differ in substituent composition or functional groups:

Analogue Substituent Variations Molecular Weight CAS Number
Methyl 2-[4-phenyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]acetate 2-pyridinyl group at position 2 310.4 g/mol 861209-68-9
2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate 2-chlorophenyl group at position 2 328.8 g/mol 40475657
4-(4-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid Methyl group at position 2 267.73 g/mol 553630-41-4
2-(4-(4-Chlorophenyl)-2-(methylamino)-1,3-thiazol-5-yl)acetic acid Methylamino group at position 2 282.75 g/mol 751427-39-1

Key trends :

  • Aromatic ring substitutions : Chlorine or methyl groups at the 2-position influence electronic properties.
  • Functional group modifications : Ester vs. carboxylic acid derivatives affect solubility and reactivity.

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2S/c1-22-16(21)11-15-17(12-5-3-2-4-6-12)20-18(23-15)13-7-9-14(19)10-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWODRFOXLUMXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of [(2-Benzoyl)Phenoxy]Acetonitrile

Hydroxybenzophenones (1a–g) react with chloroacetonitrile in the presence of a base to form [(2-benzoyl)phenoxy]acetonitrile derivatives. This step proceeds via nucleophilic substitution, where the hydroxyl group of the hydroxybenzophenone attacks the electrophilic carbon of chloroacetonitrile. The reaction is typically conducted in anhydrous dimethylformamide (DMF) at 60–80°C for 6–8 hours, yielding acetonitrile intermediates in 70–85% purity.

Conversion to Acetothiamide

The acetonitrile intermediate is treated with hydrogen sulfide (H₂S) and ammonium hydroxide (NH₄OH) to generate [(2-benzoyl)phenoxy]acetothiamide. This step involves the thioamide formation via nucleophilic addition of H₂S to the nitrile group, followed by ammonolysis. The reaction is carried out in ethanol under reflux conditions for 12–16 hours, achieving yields of 65–75%.

Cyclocondensation with Phenacyl Bromides

The acetothiamide intermediate undergoes cyclization with phenacyl bromides to form the 1,3-thiazole core. For this compound, 4-chlorophenacyl bromide is used to introduce the 4-chlorophenyl substituent at position 2. The reaction proceeds in methanol with triethylamine as a base, facilitating the elimination of HBr and forming the thiazole ring. This step yields the thiazole product in 60–70% purity after recrystallization.

Functionalization via Esterification and Side-Chain Modification

The acetoxy methyl ester at position 5 of the thiazole ring is introduced through esterification or transesterification reactions. A common strategy involves reacting the corresponding acetic acid derivative with methanol in the presence of an acid catalyst.

Acetic Acid Precursor Synthesis

The acetic acid side chain is generated by hydrolyzing a nitrile or acetyl precursor. For example, 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetonitrile can be hydrolyzed to the corresponding acetic acid using concentrated hydrochloric acid (HCl) at 100°C for 4–6 hours. Alternatively, acetyl-protected intermediates are deprotected under basic conditions.

Methyl Ester Formation

The acetic acid derivative is esterified with methanol using sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) as a catalyst. The reaction is typically conducted under reflux for 3–5 hours, achieving esterification yields of 80–90%. Excess methanol ensures complete conversion, and the product is purified via vacuum distillation or column chromatography.

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

The 4-phenyl substituent at position 4 of the thiazole ring can be introduced via Suzuki-Miyaura cross-coupling, a method widely used for C–C bond formation between aryl halides and boronic acids.

Boronic Acid Preparation

A boronic acid derivative, such as 4-phenylboronic acid, is prepared via Miyaura borylation of the corresponding aryl halide. This reaction employs bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in the presence of potassium acetate. The process is conducted in 1,4-dioxane at 100°C for 12–16 hours, yielding the boronic acid in 75–85% purity.

Cross-Coupling with Thiazole Intermediate

The thiazole-containing aryl halide intermediate undergoes Suzuki coupling with the boronic acid. For this compound, a brominated thiazole precursor is reacted with 4-phenylboronic acid under Pd catalysis. The reaction proceeds in a mixture of 1,4-dioxane and water (4:1 v/v) at 80–100°C for 6–8 hours, achieving coupling yields of 70–80%.

Optimization of Reaction Conditions

Catalytic Systems

Palladium-based catalysts, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, are critical for efficient cross-coupling. Substituting Pd(dppf)Cl₂ with 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride increases yields from 40% to 80% by enhancing oxidative addition kinetics.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, 1,4-dioxane) improve reaction homogeneity and intermediate stability. Cyclocondensation reactions achieve optimal yields at 60–80°C, while Suzuki couplings require higher temperatures (100°C) to overcome activation barriers.

Purification Techniques

Column chromatography with silica gel and dichloromethane/methanol eluents (50:1 to 80:1) is standard for isolating thiazole derivatives. Recrystallization from ethanol or ethyl acetate further enhances purity.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation Acetothiamide + Phenacyl bromide 60–70 High regioselectivity Multi-step, moderate yields
Suzuki Coupling Aryl halide + Boronic acid 70–80 Modular, scalable Requires Pd catalysts
Esterification Acetic acid + Methanol 80–90 Simple, high efficiency Acid-sensitive substrates

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.

    Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate
  • CAS Number : 339277-89-3
  • Molecular Formula : C18H16ClN2O2S
  • Molecular Weight : 354.85 g/mol

The compound features a thiazole ring substituted with a 4-chlorophenyl group, contributing to its biological activity.

Anticancer Applications

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A comparative study evaluated the compound's effectiveness against human cancer cell lines:

Compound NameCell LineIC50 (µM)
Compound AA-4311.98
Compound BHT291.61
This compoundMCF71.75

These results indicate that the compound is a promising candidate for further development as an anticancer agent.

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth, making them valuable in the development of new antibiotics.

Antibacterial Evaluation
A study assessed the antibacterial activity of several thiazole derivatives against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that this compound has potential as an antimicrobial agent.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.
  • Substitution Reactions : Introducing the 4-chlorophenyl group through nucleophilic substitution.
  • Esterification : Reacting the thiazole derivative with acetic anhydride under basic conditions to form the acetate.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.

Mechanism of Action

The mechanism by which Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate exerts its effects involves interactions with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial metabolism, making it a potential antimicrobial agent.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Thiazole Ring) Functional Group at Position 5 Key Properties/Applications References
Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate (Target) 2-(4-ClPh), 4-Ph Methyl acetate Hypothesized anti-parasitic activity
Trimethylsilyl [2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate 2-(4-ClPh), 4-Ph Trimethylsilyl acetate Atmospheric particulate matter
Methyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate 2-Ph, 4-Ph Methyl acetate Commercial availability (research use)
2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid 2-(4-ClPh), 5-Me Carboxylic acid Melting point: 155–156°C; pKa: 3.94
N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide 2-(4-ClPh), 4-OH Benzamide High-yield synthesis (90–95%)

Impact of Substituents on Properties

  • Chlorophenyl vs.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves membrane permeability compared to the carboxylic acid derivative (e.g., 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid), which has higher polarity and acidity (pKa ~3.94) .
  • Trimethylsilyl Ester : The trimethylsilyl analog detected in atmospheric samples demonstrates how functional group modifications influence environmental stability and detection .

Biological Activity

Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate, with the molecular formula C18H14ClNO2SC_{18}H_{14}ClNO_2S and CAS number 339277-89-3, has garnered attention in medicinal chemistry for its potential biological activities, particularly in oncology and neuropharmacology. This compound features a thiazole ring, which is known for its diverse pharmacological properties.

The compound's structure is characterized by the presence of a thiazole moiety, which is often linked to various biological activities. The chlorophenyl and phenyl groups contribute to its lipophilicity and biological interactions. The molecular weight of this compound is approximately 343.83 g/mol, and it has a high purity level (>90%) in synthesized forms .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-7 (Breast)10.10Induces apoptosis via Bax/Bcl-2 ratio alteration
HepG2 (Liver)9.60Cell cycle arrest at G2/M phase
A431 (Skin)<1.98Modulates Bcl-2 expression, enhancing apoptotic pathways

The compound's effectiveness against various cancer cell lines suggests a mechanism involving apoptosis induction, as evidenced by increased levels of pro-apoptotic proteins like Bax and caspase activation .

Neuropharmacological Effects

In addition to its anticancer properties, thiazole derivatives have been investigated for their effects on neurotransmitter receptors. For instance, certain thiazole compounds exhibit activity as negative allosteric modulators of AMPA receptors, which are crucial in synaptic transmission and plasticity . This modulation can lead to significant alterations in neuronal excitability and has implications for treating neurodegenerative diseases.

Case Studies

  • In Vivo Studies : In a recent study involving tumor-bearing mice, this compound demonstrated selective cytotoxicity towards tumor cells compared to normal cells. This selectivity was attributed to the compound's ability to target specific cellular pathways involved in tumor growth and survival .
  • Comparative Analysis : When compared with other thiazole-based compounds, this compound showed superior activity against MCF-7 cells (IC50 = 10.10 µg/mL) relative to traditional chemotherapeutics like doxorubicin, indicating its potential as a novel therapeutic agent .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Key observations include:

  • Chlorophenyl Group : The presence of the chlorophenyl substituent enhances the lipophilicity and possibly the binding affinity to target proteins.
  • Thiazole Ring : Essential for cytotoxic activity; modifications to this ring can significantly alter potency.

Research indicates that substituents on the phenyl rings can modulate activity; for example, electron-donating groups tend to enhance anticancer effects by stabilizing reactive intermediates during metabolic processing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of a thiourea intermediate with α-bromoacetophenone derivatives. Key steps include:

  • Use of refluxing conditions (e.g., in ethanol or acetonitrile) to promote cyclization .
  • pH control (e.g., buffered acidic conditions) to minimize side reactions during esterification .
  • Inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Solvent selection (e.g., DMSO for polar intermediates) to enhance solubility .
    • Validation : Monitor reaction progress via TLC or HPLC. Final purity can be confirmed using HPLC-MS (>95% purity threshold) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the thiazole ring and ester group. For example, the methyl ester typically appears as a singlet near δ 3.7 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ for C₁₈H₁₄ClNO₂S: calculated 335.0378) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the ester carbonyl group .

Advanced Research Questions

Q. How can computational tools like AutoDock or Multiwfn be applied to study the electronic properties or binding interactions of this compound?

  • Methodological Answer :

  • AutoDock4 : Perform molecular docking to predict binding affinity to biological targets (e.g., enzymes). Use the Lamarckian GA algorithm with flexible side chains in the receptor to account for induced-fit interactions .
  • Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions on the thiazole ring. Topology analysis of electron density can reveal bond critical points between the chlorophenyl group and thiazole core .
    • Example : A study on similar thiazole derivatives showed that ESP-guided modifications improved inhibitor potency by 30% .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions often arise from variations in:

  • Assay conditions : Test cytotoxicity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity .
  • Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference in in vitro assays .
  • Structural analogs : Compare activity of the methyl ester vs. its free acid derivative (e.g., sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate) to assess the role of the ester group .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS analysis .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK in cancer cells) .
  • In Silico Screening : Cross-reference docking results (AutoDock) with known inhibitors of kinases or GPCRs .

Q. How can crystallographic data improve the understanding of this compound’s structural stability?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., C-S bond in the thiazole ring: ~1.74 Å) to validate DFT-optimized geometries .
  • Thermogravimetric Analysis (TGA) : Correlate crystal packing (e.g., π-π stacking of phenyl groups) with thermal stability (>200°C decomposition) .

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